4-(Methylamino)-4-(3-pyridyl)butyric acid
4-(Methylamino)-4-(3-pyridyl)butyric acid
Brand Name:
Vulcanchem
CAS No.:
15569-99-0
VCID:
VC20747664
InChI:
InChI=1S/C10H14N2O2/c1-11-9(4-5-10(13)14)8-3-2-6-12-7-8/h2-3,6-7,9,11H,4-5H2,1H3,(H,13,14)
SMILES:
CNC(CCC(=O)O)C1=CN=CC=C1
Molecular Formula:
C10H14N2O2
Molecular Weight:
194.23 g/mol
4-(Methylamino)-4-(3-pyridyl)butyric acid
CAS No.: 15569-99-0
Cat. No.: VC20747664
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15569-99-0 |
|---|---|
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 4-(methylamino)-4-pyridin-3-ylbutanoic acid |
| Standard InChI | InChI=1S/C10H14N2O2/c1-11-9(4-5-10(13)14)8-3-2-6-12-7-8/h2-3,6-7,9,11H,4-5H2,1H3,(H,13,14) |
| Standard InChI Key | WERGJLUDJRKXIV-UHFFFAOYSA-N |
| SMILES | CNC(CCC(=O)O)C1=CN=CC=C1 |
| Canonical SMILES | CNC(CCC(=O)O)C1=CN=CC=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator